Cas no 2028076-95-9 (1-(2-hydroxy-2-methylbutyl)cyclopentane-1-carbaldehyde)
1-(2-hydroxy-2-methylbutyl)cyclopentane-1-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 1-(2-hydroxy-2-methylbutyl)cyclopentane-1-carbaldehyde
- 2028076-95-9
- EN300-1621624
-
- Inchi: 1S/C11H20O2/c1-3-10(2,13)8-11(9-12)6-4-5-7-11/h9,13H,3-8H2,1-2H3
- InChI Key: WVAZBUUMYLDZHG-UHFFFAOYSA-N
- SMILES: OC(C)(CC)CC1(C=O)CCCC1
Computed Properties
- Exact Mass: 184.146329876g/mol
- Monoisotopic Mass: 184.146329876g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 183
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 37.3Ų
1-(2-hydroxy-2-methylbutyl)cyclopentane-1-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1621624-50mg |
1-(2-hydroxy-2-methylbutyl)cyclopentane-1-carbaldehyde |
2028076-95-9 | 50mg |
$1068.0 | 2023-09-22 | ||
| Enamine | EN300-1621624-100mg |
1-(2-hydroxy-2-methylbutyl)cyclopentane-1-carbaldehyde |
2028076-95-9 | 100mg |
$1119.0 | 2023-09-22 | ||
| Enamine | EN300-1621624-250mg |
1-(2-hydroxy-2-methylbutyl)cyclopentane-1-carbaldehyde |
2028076-95-9 | 250mg |
$1170.0 | 2023-09-22 | ||
| Enamine | EN300-1621624-500mg |
1-(2-hydroxy-2-methylbutyl)cyclopentane-1-carbaldehyde |
2028076-95-9 | 500mg |
$1221.0 | 2023-09-22 | ||
| Enamine | EN300-1621624-1000mg |
1-(2-hydroxy-2-methylbutyl)cyclopentane-1-carbaldehyde |
2028076-95-9 | 1000mg |
$1272.0 | 2023-09-22 | ||
| Enamine | EN300-1621624-2500mg |
1-(2-hydroxy-2-methylbutyl)cyclopentane-1-carbaldehyde |
2028076-95-9 | 2500mg |
$2492.0 | 2023-09-22 | ||
| Enamine | EN300-1621624-5000mg |
1-(2-hydroxy-2-methylbutyl)cyclopentane-1-carbaldehyde |
2028076-95-9 | 5000mg |
$3687.0 | 2023-09-22 | ||
| Enamine | EN300-1621624-10000mg |
1-(2-hydroxy-2-methylbutyl)cyclopentane-1-carbaldehyde |
2028076-95-9 | 10000mg |
$5467.0 | 2023-09-22 | ||
| Enamine | EN300-1621624-1.0g |
1-(2-hydroxy-2-methylbutyl)cyclopentane-1-carbaldehyde |
2028076-95-9 | 1g |
$0.0 | 2023-06-04 |
1-(2-hydroxy-2-methylbutyl)cyclopentane-1-carbaldehyde Related Literature
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
Additional information on 1-(2-hydroxy-2-methylbutyl)cyclopentane-1-carbaldehyde
Professional Introduction to 1-(2-hydroxy-2-methylbutyl)cyclopentane-1-carbaldehyde (CAS No. 2028076-95-9)
1-(2-hydroxy-2-methylbutyl)cyclopentane-1-carbaldehyde, with the CAS number 2028076-95-9, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This aldehyde derivative exhibits a unique structural framework that combines a cyclopentane ring with a substituted hydrocarbon side chain, making it a versatile intermediate in the development of various pharmacologically active molecules.
The compound's molecular structure, characterized by the presence of a 2-hydroxy-2-methylbutyl group attached to a cyclopentane core, imparts specific chemical properties that are highly valuable in medicinal chemistry. The cyclopentane ring is known for its stability and ability to mimic certain biological scaffolds, while the aldehyde functionality provides a reactive site for further functionalization. These features make it an attractive building block for designing novel therapeutic agents.
In recent years, there has been growing interest in the development of small-molecule inhibitors targeting various disease pathways. The structural motif of 1-(2-hydroxy-2-methylbutyl)cyclopentane-1-carbaldehyde has been explored in several research studies as a potential lead compound for drugs affecting metabolic disorders, inflammation, and even oncogenesis. Its ability to interact with biological targets through both hydrophobic and hydrogen bonding interactions makes it particularly promising.
One of the most compelling aspects of this compound is its potential application in the synthesis of chiral molecules. The presence of the cyclopentane ring allows for stereocontrol during functionalization, enabling the preparation of enantiomerically pure derivatives. Such compounds are often crucial in drug development, as they can exhibit improved pharmacological profiles compared to their racemic counterparts. Recent advances in asymmetric synthesis have made it possible to efficiently produce enantiomerically enriched forms of 1-(2-hydroxy-2-methylbutyl)cyclopentane-1-carbaldehyde, opening up new avenues for drug discovery.
The aldehyde group in 1-(2-hydroxy-2-methylbutyl)cyclopentane-1-carbaldehyde serves as a versatile handle for further chemical transformations. It can undergo condensation reactions with various nucleophiles, such as amines and hydrazines, to form imines or hydrazones. These intermediates can then be further elaborated into more complex structures, including heterocyclic compounds that are known to possess significant biological activity. For instance, derivatives of this compound have been investigated as potential inhibitors of enzymes involved in signal transduction pathways relevant to cancer and neurodegenerative diseases.
The pharmacokinetic properties of compounds derived from 1-(2-hydroxy-2-methylbutyl)cyclopentane-1-carbaldehyde are also of great interest. The cyclopentane ring contributes to lipophilicity, which can influence absorption and distribution in the body. Additionally, the hydroxyl group can participate in metabolic processes, affecting the compound's half-life and clearance rates. Computational modeling and experimental studies have been employed to optimize these properties, ensuring that derivatives exhibit favorable pharmacokinetic profiles.
In conclusion, 1-(2-hydroxy-2-methylbutyl)cyclopentane-1-carbaldehyde (CAS No. 2028076-95-9) represents a valuable scaffold in pharmaceutical research. Its unique structural features and reactivity make it an excellent candidate for developing novel therapeutic agents targeting various diseases. As synthetic methodologies continue to evolve, the potential applications of this compound are expected to expand, contributing significantly to advancements in drug discovery and development.
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